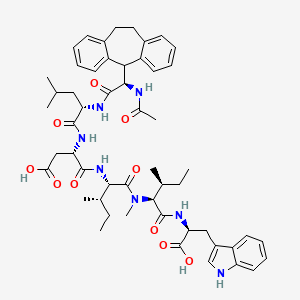

AAL Toxin TD2

概要

説明

AAL Toxin TD2 is a type of mycotoxin produced by the fungus Alternaria alternata f sp lycopersiciAAL toxins were initially identified as host-specific determinants of the Alternaria stem canker disease of tomato .

作用機序

Target of Action

AAL Toxin TD2, like other AAL toxins, primarily targets ceramide synthase in both plant and animal cells . Ceramide synthase is a key enzyme involved in the synthesis of ceramides, a type of sphingolipid that plays a crucial role in maintaining cellular homeostasis .

Mode of Action

The this compound interacts with its target, ceramide synthase, and inhibits its function . This inhibition disrupts the normal balance of sphingolipids within the cell, leading to a disruption of cellular homeostasis . The exact mode of this interaction and the resulting cellular disruption is still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid biosynthesis pathway . By inhibiting ceramide synthase, this compound disrupts the production of ceramides, leading to an imbalance in the levels of various sphingolipids within the cell . This can have downstream effects on numerous cellular processes, as sphingolipids are involved in many aspects of cell function, including cell growth, differentiation, and death .

Pharmacokinetics

Given its potent effects on cellular homeostasis, it is likely that these properties significantly impact the bioavailability and overall effects of the toxin .

Result of Action

The primary result of this compound’s action is the induction of cell death . By disrupting cellular homeostasis through the inhibition of ceramide synthase, this compound can lead to the death of both plant and animal cells . This cell death is characterized by morphological and biochemical changes indicative of apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of AAL toxins by the fungus Alternaria alternata can be affected by environmental conditions such as water activity .

生化学分析

Biochemical Properties

AAL Toxin TD2 plays a significant role in biochemical reactions by disrupting cellular homeostasis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is ceramide synthase, an enzyme involved in the sphingolipid biosynthetic pathway. By inhibiting ceramide synthase, this compound disrupts the synthesis of ceramide, a crucial component of cell membranes. This inhibition leads to the accumulation of free sphingoid bases, which can trigger apoptosis in both plant and animal cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it induces necrotic cell death, characterized by the breakdown of cellular structures and the release of cellular contents. This toxin also affects cell signaling pathways, particularly those involving salicylic acid and ethylene. In Arabidopsis thaliana, this compound treatment leads to the upregulation of salicylic acid-responsive genes and the downregulation of ethylene biosynthetic and signaling marker genes . These changes in gene expression contribute to the toxin’s ability to induce cell death and disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ceramide synthase, leading to the inhibition of this enzyme. This inhibition results in the accumulation of free sphingoid bases, which are toxic to cells. Additionally, this compound affects other molecular pathways, including those involving glutathione and stress-responsive proteins. The toxin’s ability to modulate these pathways further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the toxin are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound-treated cells exhibit morphological and biochemical changes characteristic of apoptosis over time . These changes include the activation of stress-responsive pathways and the induction of cell death.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the toxin may cause mild cellular stress and apoptosis, while higher doses can lead to severe cytotoxicity and tissue damage. In animal studies, high doses of this compound have been associated with significant toxic effects, including liver and kidney damage . Understanding the dosage-dependent effects of this compound is essential for assessing its potential risks and developing appropriate safety guidelines.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. By inhibiting ceramide synthase, the toxin disrupts the normal synthesis of ceramide and other sphingolipids. This disruption affects various cellular processes, including membrane integrity, signal transduction, and apoptosis . Additionally, this compound can influence other metabolic pathways, such as those involving glutathione and stress-responsive molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The toxin can accumulate in specific cellular compartments, leading to localized cytotoxic effects. Studies have shown that this compound can be transported across cell membranes and distributed within different tissues, contributing to its widespread impact on cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The toxin is known to target mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, this compound can localize to other cellular compartments, such as the endoplasmic reticulum and the Golgi apparatus, where it interferes with protein synthesis and trafficking . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and developing targeted interventions.

準備方法

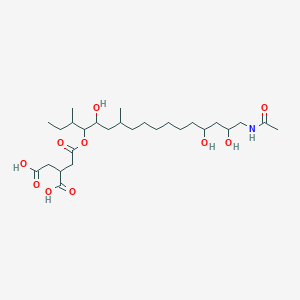

Synthetic Routes and Reaction Conditions: The synthesis of AAL Toxin TD2 involves the esterification of propane 1,2,3-tricarboxylic acid to 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol. This process requires precise control of reaction conditions to ensure the correct regioisomer is produced .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Alternaria alternata f. sp. lycopersici under controlled conditions to maximize toxin yield. The toxin is then extracted and purified using techniques such as high-performance liquid chromatography and mass spectrometry .

化学反応の分析

Types of Reactions: AAL Toxin TD2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the toxin.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the toxin .

科学的研究の応用

AAL Toxin TD2 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of mycotoxins and their interactions with various chemical agents.

Biology: Researchers use this compound to investigate the mechanisms of cell death and stress responses in plants and animals.

Medicine: The toxin’s ability to inhibit ceramide synthase makes it a valuable tool for studying sphingolipid metabolism and its role in diseases.

類似化合物との比較

AAL Toxin TA: Structurally similar but differs in the hydroxylation pattern.

AAL Toxin TB: Lacks hydroxyl groups at specific positions compared to TD2.

AAL Toxin TC: Similar to TA but with fewer hydroxyl groups.

AAL Toxin TE: An acetylated derivative of TC

Uniqueness: AAL Toxin TD2 is unique due to its specific hydroxylation pattern and its potent inhibitory effect on ceramide synthase. This makes it particularly valuable for studying sphingolipid metabolism and its implications in various biological processes .

特性

IUPAC Name |

2-[2-(17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49NO10/c1-5-18(3)26(38-25(35)14-20(27(36)37)13-24(33)34)23(32)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-32H,5-16H2,1-4H3,(H,28,29)(H,33,34)(H,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYASWXLCRZPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)